3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride
Description
Molecular structure and stereochemical features
The molecular structure of 3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride exhibits several distinctive stereochemical features that define its chemical behavior and potential applications. The compound possesses a molecular formula of C₁₉H₂₃Cl₂NO with a molecular weight of 352.30 grams per mole. The central piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated heterocycles containing nitrogen.
The stereochemical complexity arises from the specific positioning of the ethyl-oxy linkage at the 3-position of the piperidine ring. This substitution pattern creates a specific three-dimensional arrangement where the biphenyl system extends outward from the piperidine core through an ethylene oxide bridge. The SMILES representation ClC1=CC(C2=CC=CC=C2)=CC=C1OCCC3CNCCC3.[H]Cl accurately captures the connectivity pattern but does not fully convey the three-dimensional spatial relationships.
The biphenyl moiety itself contributes additional stereochemical considerations, as the two phenyl rings can adopt various dihedral angles relative to each other. The presence of the chlorine substituent at the 3-position of the biphenyl system introduces both electronic and steric effects that influence the overall molecular conformation. Research has demonstrated that similar biphenyl-containing piperidine derivatives can exhibit significant conformational flexibility, which directly impacts their chemical reactivity and biological activity profiles.
Table 1: Key Molecular Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃Cl₂NO |
| Molecular Weight | 352.30 g/mol |
| CAS Registry Number | 1220016-61-4 |
| MDL Number | MFCD13560083 |
| Canonical SMILES | ClC1=CC(C2=CC=CC=C2)=CC=C1OCCC3CNCCC3.[H]Cl |
Chemical classification and nomenclature systems
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound belongs to the broader class of organoheterocyclic compounds, specifically within the piperidines subfamily. According to the ClassyFire chemical taxonomy system, piperidines are defined as compounds containing a saturated aliphatic six-membered ring with one nitrogen atom and five carbon atoms.
The nomenclature system reflects the hierarchical structure of the molecule, beginning with the piperidine core as the parent structure. The 3-position substitution indicates the specific location where the ethyl-oxy-biphenyl chain is attached to the piperidine ring. The biphenyl portion is designated as [1,1'-biphenyl] to indicate that the two phenyl rings are connected at their 1-positions, creating a biaryl system. The 3-chloro designation specifies the position of the halogen substituent on the biphenyl framework.
Within chemical databases, this compound is cross-referenced under multiple classification systems. PubChem assigns it the Compound Identifier 56830793, while maintaining consistency with other database entries through various synonyms and alternative naming conventions. The hydrochloride salt designation indicates that the compound exists as a crystalline salt formed between the basic piperidine nitrogen and hydrochloric acid, a common formulation approach that enhances stability and handling properties.
The InChI Key MMXOIDGEFKOQRQ-UHFFFAOYSA-N provides a unique digital fingerprint that enables unambiguous identification across different chemical information systems. This standardized identifier system has become essential for managing complex chemical databases and ensuring accurate communication of molecular structures in scientific literature.
Position in biphenyl piperidine derivative family
This compound occupies a specific niche within the extensive family of biphenyl piperidine derivatives, representing a carefully designed molecular architecture that combines structural elements from multiple chemical classes. The biphenyl piperidine family encompasses a diverse array of compounds that have found applications ranging from pharmaceutical development to materials science research.
Comparative analysis with related structures reveals important structure-activity relationships within this chemical family. The 4-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride isomer, which differs only in the position of substitution on the piperidine ring, demonstrates how subtle structural modifications can significantly impact chemical properties. Similarly, the 2-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride variant provides additional insight into positional isomerism effects within this chemical series.
Recent research has highlighted the importance of the ethylene oxide linker in determining the overall properties of biphenyl piperidine derivatives. Studies of related compounds such as N-(3-chlorophenyl)-4-{2-[(pyridin-4-yl)oxy]ethyl}piperidine-1-carboxamide have demonstrated that modifications to the linker region can dramatically alter both chemical stability and potential applications. The specific two-carbon ethylene bridge in the target compound represents an optimal balance between flexibility and structural integrity.
Table 2: Comparative Analysis of Biphenyl Piperidine Positional Isomers
| Position | CAS Number | Molecular Weight | PubChem CID |
|---|---|---|---|
| 2-substituted | 1219967-46-0 | 352.3 g/mol | 56829714 |
| 3-substituted | 1220016-61-4 | 352.30 g/mol | 56830793 |
| 4-substituted | 1220030-03-4 | 352.3 g/mol | 56829710 |
Historical development of 3-substituted piperidine compounds
The historical development of 3-substituted piperidine compounds represents a fascinating journey through the evolution of synthetic organic chemistry, beginning with the initial discovery of piperidine itself in the mid-19th century. Thomas Anderson first reported piperidine in 1850, followed by independent work by Auguste Cahours in 1852, both researchers obtaining the compound through the degradation of piperine with nitric acid. This early work established the foundation for what would eventually become a vast field of piperidine derivative chemistry.
The development of 3-substituted piperidine synthetic methodologies gained significant momentum in the late 20th century as synthetic chemists recognized the unique challenges posed by introducing substituents at this specific position. Unlike 2- or 4-substituted derivatives, 3-substituted piperidines require more sophisticated synthetic approaches due to the lack of adjacent activating groups that can direct substitution reactions. Early synthetic strategies relied heavily on classical organic transformations, but these methods often suffered from low yields and poor stereoselectivity.
Contemporary advances in catalytic methodology have revolutionized the synthesis of 3-substituted piperidines, with particular emphasis on enantioselective approaches. Research by Fletcher and colleagues has demonstrated that rhodium-catalyzed asymmetric reductive Heck reactions can provide access to 3-substituted tetrahydropyridines in excellent yields and enantioselectivities, which can subsequently be converted to the corresponding piperidines. This methodology represents a significant advancement over traditional approaches, offering both improved efficiency and stereochemical control.
The integration of cross-coupling chemistry into piperidine synthesis has opened new avenues for creating complex 3-substituted derivatives. Modern synthetic approaches often employ boronic acid coupling reactions to install the biphenyl portions of molecules like this compound. These methods allow for the late-stage introduction of diverse aromatic systems, providing synthetic flexibility that was previously unavailable.
Significance in organometallic chemistry
The significance of this compound in organometallic chemistry extends beyond its role as a simple organic molecule to encompass its potential as a ligand system and its involvement in metal-catalyzed synthetic transformations. The compound's structural features make it particularly relevant to current developments in organometallic catalysis and coordination chemistry applications.
The piperidine nitrogen atom serves as a potential coordination site for various metal centers, while the biphenyl system can participate in π-interactions with electron-deficient metal complexes. Research on related 2-(aminomethyl)piperidine systems has demonstrated successful complexation with magnesium, zinc, and Group IV metals, resulting in complexes with diverse coordination geometries depending on the specific ligand architecture. The extended conjugation provided by the biphenyl system in the target compound suggests similar coordination potential with enhanced electronic communication between the metal center and the aromatic framework.
The chlorine substituent on the biphenyl system introduces additional opportunities for organometallic transformations, particularly through oxidative addition reactions with low-valent metal complexes. This reactivity pattern has been extensively exploited in cross-coupling reactions, where aryl chlorides serve as electrophilic coupling partners in palladium-catalyzed transformations. The specific positioning of the chlorine atom in the 3-position of the biphenyl system may influence the electronic properties of the aromatic system and thus the reactivity toward oxidative addition processes.
Modern organometallic synthesis increasingly relies on multi-component reaction strategies that can efficiently construct complex molecular architectures in a single synthetic operation. The structural complexity of this compound suggests that its synthesis likely involves sophisticated organometallic coupling reactions, possibly including Suzuki-Miyaura cross-coupling to construct the biphenyl system followed by additional coupling or substitution reactions to install the piperidine-containing side chain.
Table 3: Organometallic Relevance Parameters
| Feature | Organometallic Significance |
|---|---|
| Piperidine nitrogen | Potential ligand coordination site |
| Biphenyl system | π-interaction capability, electronic communication |
| Aryl chloride | Oxidative addition substrate |
| Ether linkage | Flexible coordination geometry |
| Extended conjugation | Enhanced metal-ligand communication |
Properties
IUPAC Name |
3-[2-(2-chloro-4-phenylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO.ClH/c20-18-13-17(16-6-2-1-3-7-16)8-9-19(18)22-12-10-15-5-4-11-21-14-15;/h1-3,6-9,13,15,21H,4-5,10-12,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFENCMGYEWCIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220016-61-4 | |
| Record name | Piperidine, 3-[2-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220016-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Chlorobiphenyl Ether Intermediate
- The biphenyl moiety with chlorine substitution is typically prepared by coupling reactions or substitution reactions on biphenyl precursors.
- Ether formation between the chlorobiphenyl and an ethylene glycol derivative or related alkylating agent is performed under reflux conditions, often in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
- Triethylamine or other organic bases are used to neutralize acid byproducts and promote ether bond formation.
- Typical reaction parameters include heating at 80–150°C for extended periods (8–24 hours) to achieve high yields (~65–71%) of the ether intermediate.
Formation of Hydrochloride Salt
- The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in ethanol or other suitable solvents.
- The salt formation improves the compound’s crystallinity, stability, and water solubility.
- The process typically involves cooling the reaction mixture after acid addition to precipitate the hydrochloride salt, followed by filtration and drying under vacuum.
Detailed Process Example (From Patent Literature)
Research Findings and Optimization Notes
- Solvent choice : Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile facilitate nucleophilic substitutions and alkylations effectively.
- Temperature control : Maintaining reflux or elevated temperatures (80–150°C) is critical for reaction completion but must be balanced to prevent decomposition.
- Catalyst use : Palladium on carbon is effective for hydrogenation steps; catalyst loading and reaction time influence yield and purity.
- Purification : Silica gel column chromatography and recrystallization from solvents like isopropyl acetate or ethanol improve product purity.
- Yield considerations : Multi-step synthesis yields can vary from 65% to over 90% depending on reaction conditions and purification efficiency.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium hydroxide, potassium cyanide
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Histamine Receptor Modulation
One of the primary areas of research involves the modulation of histamine receptors, particularly the H3 receptor. Histamine H3 receptor antagonists have been proposed for treating various cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). The compound's structural features may allow it to act as a selective ligand for these receptors, potentially enhancing cognitive function and memory retention in affected patients .
Antidepressant Activity
Research indicates that compounds with piperidine structures can exhibit antidepressant-like effects. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, is crucial in developing new antidepressants. The unique structure of 3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride may provide a novel mechanism for alleviating depressive symptoms through receptor interaction .
Anti-inflammatory Properties
The compound's biphenyl moiety may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines or mediators involved in inflammatory pathways. This potential application could be significant in treating chronic inflammatory conditions such as arthritis or asthma .
Synthetic Routes
Various synthetic approaches have been developed to create piperidine derivatives, including:
- N-Alkylation Reactions : Utilizing alkyl halides to introduce alkyl chains onto the piperidine ring.
- Coupling Reactions : Employing coupling reactions with biphenyl derivatives to form ether linkages that are critical for the compound's activity.
These methods ensure a high yield and purity of the target compound, which is essential for subsequent biological testing.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar piperidine compounds:
- A study focused on the synthesis of piperazine-containing drugs highlighted their efficacy in modulating neurotransmitter systems, which parallels the proposed applications for this compound .
- Another case study demonstrated that modifications to piperidine structures could lead to enhanced selectivity and potency against specific biological targets, suggesting a pathway for optimizing this compound for therapeutic use .
Mechanism of Action
The mechanism of action of 3-{2-[(3-Chloro[1,1’-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(((3-Chloro-[1,1'-biphenyl]-4-yl)oxy)methyl)piperidine Hydrochloride
- Key Difference : Replaces the ethyl chain with a methyl group.
- Molecular weight is slightly lower (~336.8 g/mol), which may influence solubility and diffusion rates .
3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]pyrrolidine Hydrochloride
Piperidine, 3-[2-(4-chloro-3-methylphenoxy)ethyl]-, Hydrochloride
- Key Difference: Substitutes biphenyl with a 4-chloro-3-methylphenoxy group.
- The chloro-methyl combination may enhance selectivity for certain targets .
2-[2-(3-Ethylphenoxy)ethyl]piperidine Hydrochloride
- Key Difference: 3-Ethylphenoxy group replaces chlorobiphenyl.
- Impact: Increased lipophilicity from the ethyl group could improve membrane permeability but reduce water solubility.
(3S,4R)-3-((1,3-Benzodioxol-5-yloxy)methyl)-4-phenylpiperidine Hydrochloride
4-(2-(3-(Trifluoromethyl)phenoxy)ethyl)piperidine Hydrochloride
- Key Difference: Trifluoromethylphenoxy substituent.
- Higher lipophilicity may enhance blood-brain barrier penetration .
Research Findings and Data Comparison
Table 1: Physicochemical and Structural Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₁₉H₂₁Cl₂NO | 350.9 | 3-Chlorobiphenyl-ethyl | High aromaticity, halogen bonding |
| 4-(((3-Chloro-biphenyl)oxy)methyl)piperidine | C₁₈H₁₉Cl₂NO | 336.8 | Methyl linker | Reduced flexibility |
| 3-(Chlorobiphenyloxy)pyrrolidine | C₁₆H₁₇Cl₂NO | 310.2 | Pyrrolidine ring | Smaller ring, altered basicity |
| 3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine | C₁₄H₁₉ClNO·HCl | 296.2 | Chloro-methylphenoxy | Enhanced hydrophobicity |
Biological Activity
3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride, with the CAS number 1220016-61-4, is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.
- Molecular Formula : C19H23Cl2NO
- Molar Mass : 352.298 g/mol
- Hazard Classification : Irritant
The biological activity of this compound is primarily linked to its interaction with dopamine receptors, particularly the D3 dopamine receptor. Compounds that target the D3 receptor have been associated with neuroprotective effects and modulation of various neurological conditions.
Receptor Interaction
Research indicates that compounds similar to this compound exhibit selective agonistic activity towards the D3 receptor while showing minimal interaction with the D2 receptor. This selectivity is crucial as it may reduce the side effects commonly associated with broader dopamine receptor activation.
Biological Activity Data
A summary of the biological activity findings related to this compound is presented in the following table:
Case Studies and Research Findings
Several studies have explored the pharmacological implications of compounds structurally related to this compound.
-
Neuroprotection in Animal Models :
- In animal studies, D3R-preferring agonists demonstrated significant neuroprotective effects against neurotoxins like MPTP and 6-OHDA. These findings suggest that selective activation of the D3 receptor may offer therapeutic benefits in treating Parkinson's disease and other neurodegenerative disorders .
- Structure-Activity Relationship (SAR) Studies :
Q & A
Q. What are the validated synthetic routes for 3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride, and how do reaction conditions influence yield and purity?
The synthesis typically involves coupling a substituted biphenyl precursor with a piperidine derivative under basic conditions. For analogous compounds, anhydrous ethanol or methanol is used as a solvent, with sodium hydroxide or potassium carbonate as a base to facilitate ether bond formation . Reaction temperature (e.g., 60–80°C) and stoichiometric ratios are critical for minimizing side products like unreacted starting materials or over-alkylated derivatives. Post-synthesis, hydrochloric acid is added to precipitate the hydrochloride salt, requiring rigorous pH control to ensure crystallinity .
Q. What analytical methods are recommended for confirming the purity and structural integrity of this compound?
- HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for quantifying impurities (<2% by area normalization) .
- 1H NMR to verify substituent positions and hydrogen environments, particularly the integration of the piperidine ring protons and biphenyl aromatic signals .
- Titrimetry (e.g., non-aqueous titration with 0.1M HClO4) to confirm hydrochloride content (target: 98–102% purity) .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
Conduct accelerated stability testing at 40°C/75% relative humidity over 6 months, with periodic sampling. Monitor for:
- Hydrolysis of the ether bond via LC-MS (degradants: 3-chlorobiphenyl-4-ol and piperidine derivatives) .
- Oxidative degradation using peroxide-spiked solutions to identify sulfoxide or chlorinated byproducts .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interaction with biological targets?
Density Functional Theory (DFT) optimizes the molecule’s geometry to evaluate electrostatic potential maps, identifying regions prone to nucleophilic/electrophilic interactions. Molecular docking (e.g., AutoDock Vina) simulates binding to receptors like serotonin transporters, with scoring functions (e.g., binding affinity ≤ −8.0 kcal/mol) guiding structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Assay standardization : Compare results from cell-based (e.g., HEK293) vs. tissue-based assays, controlling for membrane permeability (logP ~2.5) and efflux transporter interference .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to discrepancies .
Q. How can regioselective modifications of the biphenyl or piperidine moieties enhance pharmacological properties?
- Biphenyl modifications : Introduce electron-withdrawing groups (e.g., nitro at the 3-position) to improve metabolic stability .
- Piperidine substitutions : Replace the ethyl spacer with a propyl chain to reduce hERG channel liability (IC50 >10 μM in patch-clamp assays) .
Methodological Challenges and Solutions
Q. What are the limitations of current synthetic methods for scaling to gram-scale production?
- Challenge : Low yields (<40%) due to steric hindrance during biphenyl coupling.
- Solution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
Q. How to address discrepancies in purity assessments between HPLC and NMR?
- Root cause : Residual solvents (e.g., ethanol) or hygroscopicity altering NMR baseline.
- Resolution : Pre-dry samples under vacuum (24h, 40°C) and use deuterated DMSO for NMR to minimize solvent interference .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
